molecular formula C17H21N5O3S2 B13355404 6-(3-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13355404
M. Wt: 407.5 g/mol
InChI Key: XFGDOMPLGDYPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(3-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole features a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core. Key substituents include:

  • Position 6: 3-Ethoxyphenyl group (electron-donating ethoxy moiety).
  • Position 3: 1-(Methylsulfonyl)-4-piperidinyl group (polar sulfonyl group and piperidine ring).

Properties

Molecular Formula

C17H21N5O3S2

Molecular Weight

407.5 g/mol

IUPAC Name

6-(3-ethoxyphenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H21N5O3S2/c1-3-25-14-6-4-5-13(11-14)16-20-22-15(18-19-17(22)26-16)12-7-9-21(10-8-12)27(2,23)24/h4-6,11-12H,3,7-10H2,1-2H3

InChI Key

XFGDOMPLGDYPTO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C

Origin of Product

United States

Biological Activity

6-(3-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound notable for its unique structural features that contribute to diverse biological activities. This compound belongs to the class of triazolothiadiazoles, which have been extensively studied for their potential therapeutic applications in various fields, including oncology and infectious diseases.

Structural Characteristics

The compound's structure comprises:

  • A triazole ring fused with a thiadiazole ring .
  • A methoxyphenyl group and a piperidinyl group substituted with a methylsulfonyl moiety .

This arrangement of functional groups is crucial for its interaction with biological targets and its subsequent pharmacological effects.

Anticancer Properties

Research indicates that derivatives of triazolothiadiazoles exhibit significant anticancer activity. For instance:

  • Compounds similar to this compound have been shown to inhibit specific cellular pathways involved in cancer progression.
  • Studies have demonstrated that these compounds can modulate the activity of enzymes critical to tumor growth and metastasis .

Antimicrobial Activity

The compound has also displayed promising antimicrobial properties:

  • In vitro studies have shown efficacy against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .
  • For example, derivatives tested against Candida species showed significant antifungal activity .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point of research:

  • It has been identified as a potential inhibitor of carbonic anhydrase and cholinesterase, which are important targets in treating conditions like glaucoma and Alzheimer's disease .
  • The structure-activity relationship (SAR) studies suggest that modifications in the piperidinyl or phenyl groups can enhance enzyme inhibitory effects .

Study on Anticancer Activity

A study published in 2020 evaluated the anticancer potential of triazolothiadiazole derivatives. The findings revealed that specific modifications in the structure led to enhanced cytotoxicity against various cancer cell lines. The study highlighted the importance of the methylsulfonyl group in increasing biological activity .

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial properties, synthesized triazolothiadiazole derivatives were tested against clinical isolates of Candida. The results indicated that certain derivatives exhibited MIC values comparable to standard antifungal agents, suggesting their potential as alternative treatments .

Research Findings Summary Table

Biological ActivityMechanism of ActionReference
AnticancerInhibition of cellular pathways ,
AntimicrobialDisruption of cell wall synthesis ,
Enzyme InhibitionInhibition of carbonic anhydrase and cholinesterase ,

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes several characteristic reactions due to its functional groups:

Nucleophilic Substitution at the Thiadiazole Ring

The thiadiazole ring reacts with nucleophiles such as amines or hydrazines. For example, in basic conditions, the sulfur atom facilitates nucleophilic attack, leading to ring-opening or substitution products .

Electrophilic Aromatic Substitution (EAS)

The ethoxyphenyl group undergoes EAS at the para position relative to the ethoxy group. Common reactions include:

  • Nitration : Using HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups.

  • Halogenation : Bromination with Br₂/FeBr₃ yields mono- or di-substituted derivatives .

Oxidation and Reduction

  • Oxidation : The methylsulfonyl group is stable under mild conditions but can undergo further oxidation to sulfonic acid derivatives with strong oxidizers like KMnO₄.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole derivative .

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles under Cu(I) catalysis, forming extended heterocyclic systems .

Key Synthetic Routes and Conditions

The compound is synthesized via cyclocondensation strategies. Representative methods include:

Route Reactants Conditions Yield Reference
Route A2-Hydrazinyl-6H-1,3,4-thiadiazine + OrthoestersHCl (cat.), reflux, 6–8 hrs60–65%
Route B4-Amino-3-mercaptotriazole + Phenacyl bromideEthanol, TEA, reflux, 12 hrs70–75%
Route C3-Mercapto-4-arylideneaminotriazoles + α-Halo ketonesK₂CO₃, DMF, 80°C, 24 hrs55–60%

Route B is preferred for scalability, using heteropolyacids as catalysts to enhance regioselectivity .

Reagents and Optimization

Critical parameters for reaction optimization:

Parameter Optimal Range Impact on Yield
Temperature80–100°C↑ Yield by 15–20%
SolventPolar aprotic (DMF, DMSO)Improves solubility
CatalystPiperidine or heteropolyacids↑ Reaction rate

For example, replacing ethanol with DMF in Route B increases yield from 70% to 85% due to better dissolution of intermediates .

Major Reaction Products

Reaction pathways yield derivatives with modified pharmacological profiles:

Reaction Product Application
Nitration6-(3-Ethoxy-4-nitrophenyl)-derivativeEnhanced antimicrobial activity
Bromination6-(3-Ethoxy-2-bromophenyl)-derivativePrecursor for cross-coupling
HydrogenationDihydrotriazolo-thiadiazoleImproved metabolic stability

Stability and Degradation

The compound is sensitive to:

  • Acidic Hydrolysis : Prolonged exposure to HCl (>2M) cleaves the thiadiazole ring.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Structure (Positions 3 & 6) Key Substituents Melting Point (°C) Solubility Trends Reference
6-(3-Ethoxyphenyl)-3-(methanesulfonyl-piperidinyl) Ethoxy (electron-donating), sulfonyl-piperidine (polar) N/A Moderate (polar group) Target
6-(Adamantyl)-3-(methyl/fluoro/chloro-phenyl) Adamantyl (bulky), halogen (electron-withdrawing) 160–220 Low (hydrophobic adamantyl)
6-(4-Fluorophenyl)-3-(naphthyloxymethyl) Fluorophenyl (electron-withdrawing), naphthyl (bulky) N/A Low (aromatic bulk)
6-(3-Chloro-4-methylphenyl)-3-methyl Chloro (electron-withdrawing), methyl N/A Moderate
6-(4-Chlorophenyl)-3-(3-ethoxyphenyl) Ethoxy, chloro (mixed electronic effects) N/A Moderate

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) increase stability and binding to hydrophobic enzyme pockets, as seen in anticancer agents .
  • Polar groups (e.g., sulfonyl-piperidine in the target compound) may improve solubility and target specificity, as seen in kinase inhibitors .

Key Observations :

  • Anticancer activity is enhanced by fluorophenyl and naphthyl groups (e.g., compound 106 in ).
  • Antimicrobial activity correlates with halogenated aryl groups (e.g., Cl in ).
  • Kinase inhibition (e.g., p38 MAPK in ) requires specific substituents like methoxyphenoxy and chlorophenyl, suggesting the target compound’s sulfonyl-piperidine may similarly target kinases.

Key Observations :

  • Microwave synthesis () improves efficiency and yield compared to conventional methods.
  • Sulfonyl-piperidine incorporation (target compound) may require additional steps like sulfonation or nucleophilic substitution.

Preparation Methods

General Synthetic Routes

The synthesis oftriazolo[3,4-b]thiadiazole derivatives typically follows several established routes. Based on the available literature, four primary synthetic pathways can be identified for triazolothiadiazine scaffolds:

  • Acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters
  • Cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles
  • Reaction of aminomercaptotriazoles with aromatic carboxylic acids
  • Heterocyclization of 4-amino-substituted-4H-1,2,4-triazole-3-thiol derivatives

For the specific target compound, the most applicable method involves the reaction of an appropriate 4-amino-5-substituted-1,2,4-triazole-3-thiol with 3-ethoxyphenylcarboxylic acid in the presence of phosphorus oxychloride.

Detailed Synthetic Procedure

Synthesis of 4-Amino-5-[1-(methylsulfonyl)-4-piperidinyl]-4H-1,2,4-triazole-3-thiol

The first step in the synthesis involves preparing the key intermediate 4-amino-5-[1-(methylsulfonyl)-4-piperidinyl]-4H-1,2,4-triazole-3-thiol:

  • A mixture of 1-(methylsulfonyl)-4-piperidinylcarboxylic acid hydrazide (0.01 mol) and potassium hydroxide (0.01 mol) is dissolved in ethanol (50 mL).
  • Carbon disulfide (2 mL) is added dropwise to this solution.
  • The reaction mixture is refluxed for 12 hours.
  • After cooling, the solvent is removed by evaporation.
  • The residue is acidified with diluted hydrochloric acid to pH 5-6.
  • The precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent.
  • To this intermediate (0.01 mol), add 0.02 mol of 64% solution of hydrazine hydrate and reflux for 5 hours.
  • The solution is cooled, water is added, and the mixture is neutralized with acetic acid to pH 7.
  • The precipitate is filtered, washed with water, and dried.

Synthesis of 6-(3-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]triazolo[3,4-b]thiadiazole

The final step involves the cyclization reaction with 3-ethoxyphenylcarboxylic acid:

  • A mixture of 4-amino-5-[1-(methylsulfonyl)-4-piperidinyl]-4H-1,2,4-triazole-3-thiol (0.001 mol) and 3-ethoxyphenylcarboxylic acid (0.0015 mol) in phosphorus oxychloride (15 mL) is prepared.
  • The mixture is refluxed for 5 hours in a water bath.
  • After completion, excess phosphorus oxychloride is removed under reduced pressure.
  • The residue is slowly poured into crushed ice and neutralized with sodium hydrogen carbonate or ammonia solution to pH 7.
  • The precipitate is filtered, washed with water, and recrystallized from an appropriate solvent such as ethanol or a mixture of ethanol and dimethylformamide (2:1).

Reaction Mechanism

The formation of thetriazolo[3,4-b]thiadiazole ring system occurs through a condensation-cyclization mechanism:

  • Phosphorus oxychloride activates the carboxylic acid by forming an acyl chloride intermediate.
  • The amino group of the 4-amino-5-substituted-1,2,4-triazole-3-thiol attacks the activated carbonyl carbon.
  • Subsequent intramolecular nucleophilic attack by the sulfur atom on the resulting amide intermediate leads to cyclization.
  • Dehydration completes the formation of the fused heterocyclic system.

Analytical Data

Physical Properties

Property Description
Appearance Light brown crystalline powder
Melting Point 241-243°C (expected range based on similar derivatives)
Solubility Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water
Yield 70-82% (typical for this class of compounds)

Spectroscopic Characterization

IR Spectroscopy
  • 3140-3010 cm⁻¹ (Aromatic C-H stretching)
  • 1612-1590 cm⁻¹ (C=C, C=N stretching)
  • 1320-1140 cm⁻¹ (SO₂ stretching)
  • 1250-1020 cm⁻¹ (C-O-C stretching of ethoxy group)
¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
  • δ 7.30-7.90 (m, 4H, aromatic protons of ethoxyphenyl)
  • δ 4.10 (q, 2H, -OCH₂CH₃)
  • δ 3.40-3.60 (m, 2H, piperidine CH₂N)
  • δ 2.95 (s, 3H, SO₂CH₃)
  • δ 1.80-2.20 (m, 5H, piperidine CH and CH₂)
  • δ 1.35 (t, 3H, -OCH₂CH₃)
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
  • δ 168.7 (triazole C-3)
  • δ 156.6 (thiadiazole C-6)
  • δ 158.2 (C-O of ethoxyphenyl)
  • δ 130.2-115.5 (aromatic carbons)
  • δ 63.5 (-OCH₂CH₃)
  • δ 46.8-25.2 (piperidine carbons)
  • δ 38.5 (SO₂CH₃)
  • δ 14.8 (-OCH₂CH₃)

Optimization Studies

Several parameters can be optimized to improve the yield and purity of the target compound:

Reaction Temperature

The cyclization reaction with phosphorus oxychloride is typically conducted at reflux temperature. However, controlled temperature studies have shown that maintaining the reaction at 90-100°C provides optimal results with fewer side products.

Reaction Time

While the standard protocol suggests a 5-hour reflux period, monitoring the reaction by thin-layer chromatography (TLC) can help determine the optimal reaction time. For some derivatives, complete conversion may be achieved in 3-4 hours, minimizing decomposition of sensitive functional groups.

Molar Ratio of Reagents

The typical molar ratio of aminomercaptotriazole to carboxylic acid is 1:1.5. Increasing the amount of carboxylic acid to a 1:2 ratio can sometimes improve yields, particularly for less reactive carboxylic acids.

Alternative Cyclization Agents

While phosphorus oxychloride is the most commonly used cyclization agent, alternatives such as phosphorus pentoxide, polyphosphoric acid, or thionyl chloride have been investigated. However, phosphorus oxychloride generally provides superior results for this specific class of compounds.

Purification Techniques

The crude product often requires purification to obtain the target compound with high purity:

  • Recrystallization from ethanol or ethanol-DMF mixtures (2:1) is the most common method.
  • Column chromatography using silica gel with appropriate solvent systems (e.g., chloroform:methanol in various ratios) can be employed for difficult-to-purify derivatives.
  • For analytical purposes, preparative HPLC may be used to obtain highly pure samples.

Structural Confirmation

The structure of the synthesized compound can be confirmed using various analytical techniques:

  • LC-MS analysis to confirm the molecular weight and purity
  • Elemental analysis to verify the elemental composition
  • Single-crystal X-ray diffraction, if suitable crystals can be obtained, to confirm the three-dimensional structure
  • 2D NMR techniques such as COSY, HSQC, and HMBC to establish connectivity and confirm the structure

Challenges and Troubleshooting

Several challenges may be encountered during the synthesis:

  • The 4-amino-5-substituted-1,2,4-triazole-3-thiol intermediate may undergo oxidation in air, leading to disulfide formation. Storage under nitrogen and use of freshly prepared material can mitigate this issue.
  • The cyclization step with phosphorus oxychloride can lead to side reactions if the substrate contains other nucleophilic groups. Protection strategies may be necessary in such cases.
  • The workup procedure after phosphorus oxychloride treatment is critical. Slow addition to ice and careful neutralization are essential to prevent hydrolysis of the product.
  • Purification of the final product can be challenging due to the presence of closely related impurities. Multiple recrystallization steps or column chromatography may be required.

Scale-up Considerations

For larger-scale synthesis, several modifications to the procedure may be necessary:

  • The use of phosphorus oxychloride presents safety concerns on a larger scale. Adequate cooling during addition and proper ventilation are essential.
  • The exothermic nature of the neutralization step requires careful temperature control during workup.
  • Recovery and recycling of solvents become important considerations for economic and environmental reasons.
  • Continuous flow chemistry approaches may be explored for safer handling of reactive intermediates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(3-ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how does reagent choice impact yield?

  • Methodology : The compound can be synthesized via cyclocondensation of 4-amino-5-(3-ethoxyphenyl)-1,2,4-triazole-3-thiol with 1-(methylsulfonyl)-4-piperidinyl carboxylic acid in phosphorus oxychloride (POCl₃). POCl₃ activates carbonyl groups, enhancing electrophilicity for nucleophilic attack by the triazole thiol. Reaction conditions (e.g., reflux time, stoichiometry) must be optimized using design-of-experiment (DoE) approaches. For example, POCl₃ volumes exceeding 10 mL may lead to side reactions, while shorter reflux times (<6 hours) reduce cyclization efficiency .
  • Validation : Monitor reaction progress via TLC and confirm purity (>95%) using reverse-phase HPLC with a C18 column (acetonitrile/water gradient) .

Q. How do spectroscopic techniques (NMR, IR) confirm the structural integrity of this triazolo-thiadiazole derivative?

  • Methodology :

  • ¹H NMR : Key signals include the ethoxyphenyl aromatic protons (δ 6.8–7.4 ppm), piperidinyl N–CH₃ (δ 2.8–3.1 ppm), and methylsulfonyl group (δ 3.3 ppm).
  • IR : Confirm S=O stretches (1150–1250 cm⁻¹) from the methylsulfonyl group and C=N/C-S bonds (1550–1650 cm⁻¹) in the triazole-thiadiazole core.
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy (Δ < 2 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for triazolo-thiadiazoles against fungal targets?

  • Methodology : Discrepancies often arise from assay conditions (e.g., fungal strain variability, MIC measurement protocols). Standardize testing using CLSI guidelines and include positive controls (e.g., fluconazole). For example, molecular docking against lanosterol 14α-demethylase (PDB: 3LD6) predicts binding affinity, but experimental IC₅₀ values may conflict due to membrane permeability differences. Address this by correlating logP values (HPLC-derived) with cellular uptake efficiency .

Q. How can molecular docking and crystallography elucidate interactions between this compound and kinase targets (e.g., p38 MAP kinase)?

  • Methodology :

  • Docking : Use AutoDock Vina with a flexible ligand (triazolo-thiadiazole) and rigid receptor (p38 MAP kinase, PDB: 1OUK). Key interactions include hydrogen bonding between the sulfonyl group and Lys53, and π-π stacking of the ethoxyphenyl ring with His147.
  • Crystallography : Grow single crystals via vapor diffusion (ethanol/DMF). X-ray data (e.g., R-factor < 0.05) reveal precise bond angles and planarity of the triazole-thiadiazole core, critical for binding .

Q. What experimental designs mitigate synthetic byproducts during thiadiazole ring formation?

  • Methodology : Byproducts like open-chain thiosemicarbazides form due to incomplete cyclization. Optimize POCl₃ concentration (≥10 mL per 0.01 mol substrate) and reflux time (6–8 hours). Quench reactions with ice-cold sodium bicarbonate to precipitate pure product. Characterize byproducts via LC-MS and adjust stoichiometry iteratively .

Q. How do substituents (e.g., 3-ethoxyphenyl vs. fluorophenyl) influence electronic properties and bioactivity?

  • Methodology : Compare Hammett σ values (3-ethoxy: σₚ = -0.15 vs. fluoro: σₚ = +0.06) to assess electron-donating/withdrawing effects. Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. Bioactivity shifts (e.g., 10-fold MIC variation against Candida albicans) correlate with substituent electronegativity and dipole moments .

Data Analysis & Contradiction Resolution

Q. Why do solubility predictions (LogS) often conflict with experimental solubility in polar solvents?

  • Analysis : Computational models (e.g., ALOGPS) underestimate the solubilizing effect of the methylsulfonyl group in DMSO. Experimentally determine solubility via shake-flask method (25°C): dissolve 1 mg compound in 1 mL solvent, centrifuge, and quantify supernatant via UV-Vis (λ = 254 nm). Revise QSPR models by including sulfonyl-specific descriptors .

Q. How can researchers reconcile divergent cytotoxicity results in cancer cell lines?

  • Resolution : Variability arises from cell line-specific expression of efflux pumps (e.g., P-gp). Perform assays with/without verapamil (P-gp inhibitor). For example, IC₅₀ values in MCF-7 cells drop from 12 µM to 3 µM with verapamil co-treatment. Validate via Western blot for P-gp expression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.